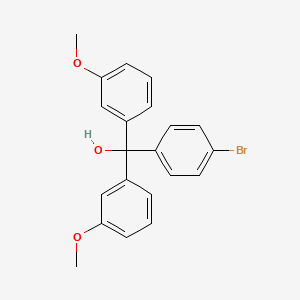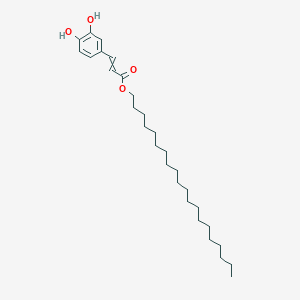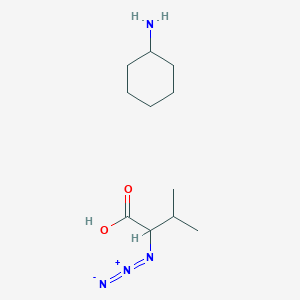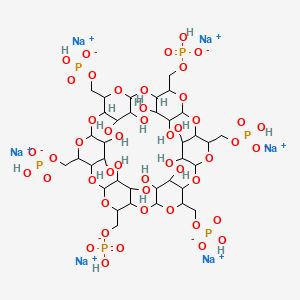![molecular formula C56H64O3S B13390282 Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
Poly[(phenyl glycidyl ether)-co-formaldehyde]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly[(phenyl glycidyl ether)-co-formaldehyde] is a polymeric compound known for its unique properties and applications. It is a phenol-formaldehyde polymer glycidyl ether, also referred to as phenol-formaldehyde polymer, oxiranylmethyl ether . This compound is characterized by its strong oxidizing properties and high selectivity as a Lewis acid catalyst . It is commonly used in adhesives, structural and electrical laminates, coatings, and castings for high-temperature service .
准备方法
The synthesis of Poly[(phenyl glycidyl ether)-co-formaldehyde] involves a two-step process:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde (37% formaldehyde water solution) in the presence of a 35% hydrochloric acid catalyst to form bisphenol F.
Reaction with Epichlorohydrin: Bisphenol F (dihydroxyphenylmethane) then reacts with epichlorohydrin in the presence of sodium hydroxide to produce the liquid bisphenol F-type epoxy resin.
化学反应分析
Poly[(phenyl glycidyl ether)-co-formaldehyde] undergoes various chemical reactions, including:
Oxidation: Acts as a strong oxidant.
Lewis Acid Catalysis: Functions as a highly selective Lewis acid catalyst.
Substitution Reactions: Reacts with various reagents under specific conditions to form different products.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, and epichlorohydrin . Major products formed from these reactions include bisphenol F-type epoxy resins .
科学研究应用
Poly[(phenyl glycidyl ether)-co-formaldehyde] has a wide range of scientific research applications:
作用机制
相似化合物的比较
Poly[(phenyl glycidyl ether)-co-formaldehyde] can be compared with other similar compounds such as:
Poly[(o-cresyl glycidyl ether)-co-formaldehyde]: Similar in structure but with different substituents.
Poly[(Bisphenol A-co-epichlorohydrin), glycidyl end-capped]: Another epoxy resin with different applications.
Tris(4-hydroxyphenyl)methane triglycidyl ether: Used in similar applications but with distinct properties.
Poly[(phenyl glycidyl ether)-co-formaldehyde] stands out due to its strong oxidizing properties and high selectivity as a Lewis acid catalyst .
属性
分子式 |
C56H64O3S |
|---|---|
分子量 |
817.2 g/mol |
IUPAC 名称 |
3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3 |
InChI 键 |
JYRRICCAWVGVHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)

![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)




![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
